2-(2-Methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
2-(2-Methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .
Preparation Methods
The synthesis of 2-(2-Methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones . This reaction typically requires a base such as sodium hydroxide (NaOH) and is conducted under ambient conditions.
Chemical Reactions Analysis
2-(2-Methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the imidazo[1,2-a]pyridine ring.
Scientific Research Applications
2-(2-Methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in the treatment of TB, the compound targets the mycobacterial cell wall synthesis pathway, inhibiting the growth and replication of the bacteria . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-(2-Methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-TB activity.
Imidazo[1,2-a]pyridine-3-carboxylic acids: These compounds have been studied for their antibacterial properties.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H14N2O2 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(2-methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)7-9-11(12(15)16)14-6-4-3-5-10(14)13-9/h3-6,8H,7H2,1-2H3,(H,15,16) |
InChI Key |
QMAKHBXNQZNNMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N2C=CC=CC2=N1)C(=O)O |
Origin of Product |
United States |
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